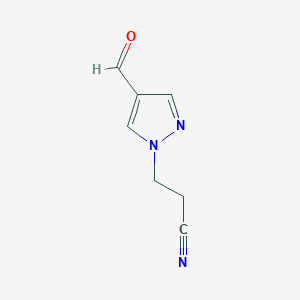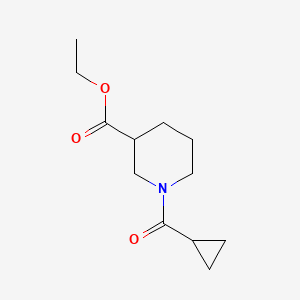
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Overview
Description
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione, also known as DMTI, is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields. Its CAS Number is 1094424-62-0 .
Synthesis Analysis
Imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesise imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles . This compound was first prepared by Heinrich and Ernst in 1913 by the condensation of urea and oxalyl dichloride .Molecular Structure Analysis
The molecular weight of this compound is 218.21 g/mol. Its molecular formula is C11H10N2O3 .Scientific Research Applications
Ring Transformations in Chemical Reactions
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is involved in complex ring transformations during chemical reactions. For instance, its reaction with 3-(dimethylamino)-2,2-dimethyl-2H-azirines in certain solvents at room temperature leads to the formation of various heterocyclic compounds through deep-seated skeletal rearrangements. This demonstrates its utility in synthetic organic chemistry for creating diverse molecular structures (Schläpfer-Dähler & Heimgartner, 1993).
Kinetics and Mechanism Studies
The compound plays a crucial role in studies concerning the kinetics and mechanisms of chemical reactions. One example is its reaction with oxiranes, where the rate equation and reaction mechanism were thoroughly investigated. Such studies are essential for understanding and optimizing chemical processes in both industrial and laboratory settings (Zarzyka-Niemiec & Lubczak, 2003).
Luminescence Sensing Applications
Derivatives of this compound have been utilized in the development of luminescence sensors. For example, certain lanthanide metal-organic frameworks incorporating this compound exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting its potential in developing fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis of Novel Compounds
This compound is also instrumental in synthesizing various novel compounds, particularly in the pharmaceutical and agrochemical sectors. Its unique structure facilitates the creation of new molecules with potential biological activities, such as cholinergic enzyme inhibitors, highlighting its importance in drug discovery (Pejchal et al., 2011).
Development of Heterocyclic Compounds
This compound is significant in the synthesis of various heterocyclic compounds. These compounds have diverse applications in pharmaceuticals, agrochemicals, and material science, underlining the broad utility of this chemical in creating complex and useful molecular structures (Lee et al., 2010).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBYXQUIBXIEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)

![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)

![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)
![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)

![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)




